molecular formula C10H11ClN2O2 B2414255 Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride CAS No. 2402840-11-1

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride

Cat. No.: B2414255
CAS No.: 2402840-11-1
M. Wt: 226.66
InChI Key: AVSONRQAWJCKQA-UHFFFAOYSA-N
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Description

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of a carboxylate group and a methyl group on the imidazo[1,2-a]pyridine core enhances its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds with various functional groups.

Scientific Research Applications

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSONRQAWJCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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